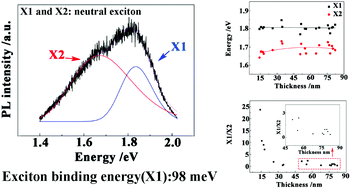Exciton emissions in quasi one-dimensional layered KP15†
Nanoscale Pub Date: 2018-08-24 DOI: 10.1039/C8NR05766D
Abstract
We studied the excitonic states of KP15 nanowires, which have high carrier mobility and in-plane anisotropic electrical and optical properties. Power, thickness, and temperature-dependent photoluminescence (PL) measurements were carried out. We found two neutral exciton emissions from KP15 nanowires. The high energy emission (1.83 eV) seems to have been produced by the surface state, and the lower one (1.67 eV) may have been produced by the original crystal structure of KP15. The KP15 nanowires also exhibited a large exciton binding energy (98 meV), which is one order of magnitude greater than those of common semiconductors. These properties make KP15 nanowires an interesting material for electrical and optical applications.

Recommended Literature
- [1] Bacteriological, physiological, etc.
- [2] Boosting the advantages of biosensors: Niche applicability and fitness for environmental purpose
- [3] Carbon supported Pd–Sn nanoparticle eletrocatalysts for efficient borohydride electrooxidation
- [4] Bridge-substituted calix[4]arenes: syntheses, conformations and application†
- [5] Bottom-up synthesis of meta-atoms as building blocks in self-assembled metamaterials: recent advances and perspectives
- [6] Built-in electric field for photocatalytic overall water splitting through a TiO2/BiOBr P–N heterojunction†
- [7] Characterization and simultaneous quantification of seven triterpenoid saponins in different parts of Xanthoceras sorbifolia Bunge by HPLC-ESI-TOF
- [8] Book reviews
- [9] Can we make color switchable photovoltaic windows?
- [10] Base-resistant adsorbents prepared using diamino group-grafted mesoporous silica uniformly coated with zirconia†

Journal Name:Nanoscale
research_products
-
CAS no.: 98020-14-5









